(+)-Catechin Hydrate

Description

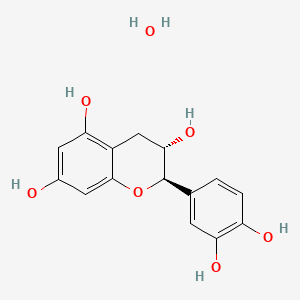

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMQWOJBVNKLR-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007988 | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88191-48-4, 225937-10-0 | |

| Record name | (+)-Catechin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88191-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-Catechin Hydrate natural sources and extraction methods

An In-depth Technical Guide to the Natural Sources and Extraction Methods of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent antioxidant flavonoid. It details its primary natural sources and outlines various methods for its extraction and purification. The content is structured to serve as a practical resource for scientific research and development, with a focus on quantitative data and detailed experimental protocols.

Natural Sources of this compound

(+)-Catechin and its related compounds are polyphenolic flavonoids abundant in the plant kingdom. They are secondary metabolites that play a role in plant defense and antioxidant activities.[1] For researchers and drug development professionals, sourcing materials rich in this compound is the first critical step. The primary dietary sources include tea, fruits, and cocoa.[1][2]

Table 1: Key Natural Sources of Catechins

| Source Category | Specific Source | Predominant Catechins | Notes |

|---|---|---|---|

| Tea | Green Tea (Camellia sinensis) | EGCG, EGC, ECG, EC, (+)-Catechin | Unfermented green tea is one of the richest and most studied sources of catechins.[3][4] The specific catechin profile can vary with growing conditions and processing.[5] |

| Black Tea (Camellia sinensis) | Theaflavins, Thearubigins | The fermentation process oxidizes catechins into more complex polymers, reducing the concentration of simple catechins.[4] | |

| Fruits | Pome Fruits (Apples, Pears) | Epicatechin, (+)-Catechin | The highest concentration is typically found in the skin.[6][7] |

| Berries (Blackberries, Cherries, Grapes) | (+)-Catechin, Epicatechin | Darker berries tend to have higher catechin concentrations.[6][7] | |

| Stone Fruits (Apricots, Peaches) | (+)-Catechin | A significant source among common fruits.[1][7] | |

| Other (Guava, Açaí Oil) | (+)-Catechin | Guava leaves can also be steeped to make a catechin-rich tea.[6] Açaí oil contains 67 mg/kg of (+)-catechins.[1] | |

| Legumes | Broad Beans (Fava Beans) | (+)-Catechin, Epicatechin | One of the most concentrated food sources.[1][6] |

| Beverages | Red Wine | (+)-Catechin | Derived from the grapes used in fermentation.[7][8] |

| Other | Dark Chocolate / Cocoa | Epicatechin, (+)-Catechin | Cocoa has one of the highest reported catechin contents among analyzed foods (108 mg/100 g).[1] |

| | Wood/Bark | (+)-Catechin | Found in the wood and bark of trees like acacia and mahogany.[9] |

Extraction and Purification Methodologies

The extraction and subsequent purification of this compound from natural sources are critical for obtaining high-purity compounds for research and pharmaceutical applications. The choice of method depends on factors such as the source matrix, desired yield and purity, scalability, and environmental considerations.

Conventional Solvent Extraction

This is the most common and straightforward method, utilizing solvents with varying polarities to dissolve catechins from the plant material.[10]

-

Solvents: Polar solvents like water, ethanol, methanol, and acetone are frequently used.[11][12] Ethyl acetate is often employed for selective extraction from aqueous solutions.[13]

-

Techniques:

-

Maceration: Soaking the plant material in a solvent for an extended period.[14]

-

Hot Water Extraction (HWE): Using hot water (typically around 80°C) is effective and environmentally friendly.[13][15]

-

Soxhlet Extraction: A continuous extraction method that provides high efficiency but can risk thermal degradation of the compounds.

-

High temperatures (>100°C) and prolonged extraction times can lead to the degradation and epimerization of catechins.[11][12]

Advanced Extraction Techniques

To improve efficiency, reduce solvent consumption, and minimize degradation, several advanced techniques have been developed.

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction yield at lower temperatures.[11][15]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction.[11][15]

-

Supercritical Fluid Extraction (SFE): Uses a solvent under supercritical conditions, most commonly CO₂.[10] SFE is highly selective, and the solvent is easily removed, leaving no residue.[16] It is considered a green technology.[16] Modifiers like methanol or ethanol can be added to the supercritical fluid to enhance the extraction of polar compounds like catechins.[16]

Purification Methods

Crude extracts contain a mixture of compounds. Purification is necessary to isolate this compound.

-

Liquid-Liquid Partitioning: A common initial purification step. For example, a tea extract can be partitioned with chloroform to remove caffeine, followed by partitioning with ethyl acetate to isolate the catechin mixture.[13]

-

Chromatography: Essential for high-purity isolation.[16]

-

Column Chromatography: Used for preparative scale separation.

-

High-Performance Liquid Chromatography (HPLC): The standard for both analytical quantification and preparative purification, offering high resolution and sensitivity.[10]

-

Thin-Layer Chromatography (TLC): A simpler method for separation and qualitative analysis.[16]

-

Quantitative Data Presentation

The yield of catechins varies significantly based on the natural source, extraction method, and specific process parameters.

Table 2: Comparison of Catechin Yields from Various Extraction Methods

| Natural Source | Extraction Method | Key Parameters | Yield / Concentration | Reference |

|---|---|---|---|---|

| Betel Nuts | Supercritical Fluid Extraction (SFE) | 30 MPa, 70°C, 4 mL/min, 5% (v/v) methanol modifier | 565.38 ppm catechin | [16] |

| Arbutus unedo L. fruits | Microwave-Assisted Extraction (MAE) | 42.2 min, 137.1°C, 12% ethanol | 1.70 ± 0.3 mg/g dw catechin | [15] |

| Arbutus unedo L. fruits | Maceration | 93.2 min, 79.6°C, 24% ethanol | 1.38 ± 0.1 mg/g dw catechin | [15] |

| Arbutus unedo L. fruits | Ultrasound-Assisted Extraction (UAE) | 42.4 min, 314.9°C, 40% ethanol | 0.71 ± 0.1 mg/g dw catechin | [15] |

| Green Tea Waste | Hot Water Extraction (HWE) | 80°C, 1:50 w/v ratio | 70.36 ± 1.47 mg/L total catechins | [15] |

| Green Tea Leaves | Hot Water Extraction (HWE) | 80°C | Higher catechin yield compared to other methods | [13][17] |

| Green Tea Leaves | HPLC Analysis | - | Total catechins: 30.56% | [14] |

| Green Tea Bags | Infusion | - | Total catechins: 5% to 9.5% | [18] |

| Green Tea Extract | Commercial | - | Total catechins: 3.64% to 4.88% |[18] |

Experimental Protocols

The following protocols are generalized methodologies synthesized from cited literature for the extraction, purification, and analysis of this compound.

Protocol 1: Hot Water Extraction and Liquid-Liquid Partitioning of Catechins from Green Tea

This protocol describes a common method for obtaining a crude catechin mixture.

-

Preparation of Plant Material: Dry green tea leaves and grind them into a fine powder to increase the surface area for extraction.

-

Hot Water Extraction:

-

Mix the powdered tea leaves with deionized water (a common ratio is 1:20 to 1:50 w/v).[14][15]

-

Heat the mixture to 80°C and maintain for 30-60 minutes with continuous stirring.[13][15]

-

Cool the mixture and filter it through cheesecloth or a similar filter to remove solid plant material.

-

Centrifuge the filtrate to remove any remaining fine particles.

-

-

Caffeine Removal (Defatting):

-

Transfer the aqueous extract to a separatory funnel.

-

Add an equal volume of chloroform and shake vigorously. Allow the layers to separate.

-

Drain and discard the lower chloroform layer. Repeat this step 2-3 times to ensure complete removal of caffeine.[13]

-

-

Catechin Isolation:

-

To the remaining aqueous layer, add an equal volume of ethyl acetate.

-

Shake vigorously and allow the layers to separate. The catechins will partition into the upper ethyl acetate layer.[13]

-

Collect the ethyl acetate layer. Repeat the extraction on the aqueous layer 2-3 more times with fresh ethyl acetate.

-

Combine all ethyl acetate fractions.

-

-

Solvent Evaporation:

-

Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude catechin powder.

-

Protocol 2: Quantification of (+)-Catechin by HPLC

This protocol outlines the analytical procedure for quantifying catechin content in an extract.

-

Standard Preparation:

-

Sample Preparation:

-

Accurately weigh a known amount of the dried catechin extract (from Protocol 1).

-

Dissolve the extract in a known volume of 50% methanol in water.[11]

-

Vortex the mixture for 30 minutes, then centrifuge for 15 minutes.[11]

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[11]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is common, using a mixture of (A) water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and (B) a solvent like acetonitrile or methanol.

-

Detection: UV detector, typically set at 280 nm.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 0.8-1.0 mL/min.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Identify the (+)-catechin peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of (+)-catechin in the sample by interpolating its peak area on the calibration curve.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the extraction and purification processes.

Caption: General workflow for catechin extraction and purification.

Caption: Comparison of key extraction techniques for catechins.

References

- 1. Catechin - Wikipedia [en.wikipedia.org]

- 2. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]

- 3. CAS 225937-10-0 | Catechin hydrate [phytopurify.com]

- 4. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cleaneatingmag.com [cleaneatingmag.com]

- 7. ucanr.edu [ucanr.edu]

- 8. researchgate.net [researchgate.net]

- 9. Welcome to KV Naturals [kvnaturals.com]

- 10. preprints.org [preprints.org]

- 11. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

biological activities of (+)-Catechin Hydrate in vitro

An In-Depth Technical Guide to the In Vitro Biological Activities of (+)-Catechin Hydrate

Abstract

This compound (CH), a prominent flavan-3-ol found in sources like green tea, red wine, and various fruits, has garnered significant scientific interest for its diverse pharmacological effects.[1] As a potent antioxidant, it plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[2][3] Extensive in vitro research has demonstrated its capabilities as an anticancer, anti-inflammatory, and neuroprotective agent.[1][4][5] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Antioxidant Activity

This compound is a powerful antioxidant, primarily due to its redox properties, which allow it to act as a reducing agent, hydrogen donor, and singlet oxygen quencher.[6] Its structure, rich in hydroxyl groups, enables it to effectively scavenge free radicals and chelate metal ions involved in oxidative reactions.[7][8]

Quantitative Data on Antioxidant Activity

| Assay Type | Target | Result | Concentration/Conditions | Source |

| DPPH Scavenging | DPPH Radical | 97.7% - 98.3% Inhibition | Not specified | [9] |

| DPPH Scavenging | DPPH Radical | Higher activity than pure CH | Not specified | [2] |

| Nitric Oxide (NO) Scavenging | NO Radical | 46.12 ± 0.11% (as NPs) vs 42.31 ± 0.14% (pure CH) | Not specified | [2] |

| Hydrogen Peroxide (H₂O₂) Scavenging | H₂O₂ | 36.31 ± 0.31% (as NPs) vs 38.12% (pure CH) | Not specified | [2] |

| ABTS Scavenging | ABTS Radical | High scavenging capacity | Not specified | [6] |

| FRAP Assay | Fe³⁺ | High reduction stoichiometry | Not specified | [6] |

| AAPH-induced Hemolysis | Erythrocytes | Most effective protection | Not specified | [6] |

Experimental Protocols

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Preparation: A stock solution of DPPH in methanol is prepared. This compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

-

Reaction: A specific volume of each catechin solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. A control sample contains the solvent instead of the catechin solution.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Radical Generation: The ABTS•⁺ radical is generated by reacting an aqueous ABTS solution with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

-

Reaction: The ABTS•⁺ solution is diluted with a buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at 734 nm. The catechin sample is then added to the diluted ABTS•⁺ solution.

-

Measurement: The absorbance is recorded after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Experimental Workflow Diagram

Caption: Workflow for DPPH Radical Scavenging Assay.

Anticancer Activity

This compound exhibits significant anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and modulating key signaling pathways involved in tumorigenesis.[1][10]

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | Effect | IC₅₀ / Concentration | Source |

| MCF-7 | Human Breast Cancer | Induces apoptosis, inhibits proliferation | 150 µg/mL | [11] |

| MCF-7 | Human Breast Cancer | Inhibition of proliferation | IC₅₀: 42.8 µg/mL | [10] |

| IMR-32 | Human Neuroblastoma | Safe (non-toxic) | IC₅₀: 821.1 µg/mL | [4] |

| Caco-2 | Human Colorectal Adenocarcinoma | Inhibition of proliferation | IC₅₀: 76.92 µg/mL | [10] |

| A-549 | Human Lung Carcinoma | Inhibition of proliferation | IC₅₀: 45.93 µg/mL | [10] |

| K562 | Human Myelogenous Leukemia | Suppression of cell viability | IC₅₀: 54.5 µM | [12] |

| T47D | Human Breast Cancer | Cytotoxic effect (48h) | IC₅₀: 23.66 µM (for GCG) | [13] |

Experimental Protocols

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

2.2.2. Apoptosis Assessment via Caspase Activity Assay This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.

-

Cell Treatment: Cells are treated with this compound as described in the MTT assay.

-

Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.

-

Caspase Reaction: The cell lysate is incubated with a specific caspase substrate conjugated to a fluorophore or chromophore (e.g., a substrate for Caspase-3, -8, or -9).

-

Measurement: The cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified using a fluorometer or spectrophotometer.

-

Analysis: The increase in caspase activity in treated cells compared to untreated cells indicates the induction of apoptosis.

Signaling Pathway Diagram

Caption: Apoptotic pathway in MCF-7 cells.[1][11]

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[5][14][15]

Quantitative Data on Anti-inflammatory Activity

| Cell Line / Model | Mediator/Target | Effect | Concentration | Source |

| LPS-treated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant Inhibition | 10, 50, 100 µM | [14] |

| LPS-treated RAW 264.7 Macrophages | PGE₂ Production (COX-2) | Significant Inhibition | 10, 50, 100 µM | [14] |

| Pancreatic Stellate Cells (PSCs) | TGF-β/Smad2 Signaling | Inactivation | 250 µM | [5] |

| Cisplatin-treated GC-1 spg cells | iNOS, COX2 gene expression | Decreased expression | 100 µM | [16] |

Experimental Protocols

3.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages This assay measures the production of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are plated and pre-treated with various concentrations of this compound for a specific time (e.g., 1 hour).

-

Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: The formation of a purple azo compound is measured spectrophotometrically at ~540 nm. A standard curve using sodium nitrite is used for quantification.

-

Analysis: The reduction in nitrite concentration in the supernatant of catechin-treated cells compared to LPS-only treated cells indicates inhibition of NO production.

Signaling Pathway Diagram

Caption: Inhibition of TGF-β/Smad2 signaling.[5]

Neuroprotective Activity

In vitro studies have shown that this compound can protect neuronal cells from damage induced by toxins and oxidative stress, highlighting its potential in neurodegenerative disease research.[3][4]

Quantitative Data on Neuroprotective Activity

| Cell Line | Toxin/Stressor | Effect | IC₅₀ / Concentration | Source |

| IMR-32 | Doxorubicin (1 µg/ml) | Ameliorated cell death | IC₅₀: 37.61 µg/ml | [4] |

| IMR-32 | Doxorubicin (2 µg/ml) | Ameliorated cell death | IC₅₀: 42.87 µg/ml | [4] |

| Differentiated IMR-32 | Doxorubicin | Increased neurite length | Pretreatment | [4] |

| SH-SY5Y | NMDA | Protection against injury | Not specified | [17] |

Experimental Protocols

4.2.1. Neuroprotection Against Doxorubicin (DOX)-Induced Toxicity This protocol assesses the ability of this compound to protect neuronal cells from chemotherapy-induced damage.

-

Cell Culture: IMR-32 human neuroblastoma cells are cultured under standard conditions.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Toxin Exposure: Doxorubicin (DOX) is added to the culture medium to induce cytotoxicity. Control groups include cells treated with catechin alone, DOX alone, and untreated cells.

-

Viability Assessment: After incubation (e.g., 24-48 hours), cell viability is assessed using an appropriate method, such as the MTT assay or Trypan blue exclusion.

-

Analysis: An increase in cell viability in the catechin pre-treated group compared to the DOX-only group indicates a neuroprotective effect. The IC₅₀ value of catechin in the presence of DOX can be calculated.

Enzyme Inhibition

This compound can interact with and inhibit the activity of various enzymes, which contributes to its overall biological effects.

Quantitative Data on Enzyme Inhibition

| Enzyme | Source | Effect | IC₅₀ Value | Source |

| Renin | Recombinant | Inhibition (Uncompetitive) | - (EGCG showed 44.53 µM) | [18] |

| Catalase | Bovine Liver / K562 cells | Inhibition | - (EGCG showed max inhibition) | [12] |

| COX-2 | LPS-treated Macrophages | Inhibition of activity | > 100 µM | [14] |

Experimental Protocols

5.2.1. Renin Inhibition Assay This assay measures the enzymatic activity of renin, a key enzyme in the renin-angiotensin system.

-

Reaction Mixture: A reaction buffer is prepared containing a renin substrate (e.g., a fluorogenic peptide) and recombinant human renin.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

-

Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.

-

Calculation: The rate of the reaction is determined, and the percentage of inhibition is calculated for each catechin concentration. The IC₅₀ value is then determined from the dose-response curve.

References

- 1. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multifunctional activities of green tea catechins in neuroprotection. Modulation of cell survival genes, iron-dependent oxidative stress and PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catechin ameliorates doxorubicin-induced neuronal cytotoxicity in in vitro and episodic memory deficit in in vivo in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. Frontiers | Anticarcinogenic potentials of tea catechins [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ejmoams.com [ejmoams.com]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. pbbmi.org [pbbmi.org]

- 16. e-jarb.org [e-jarb.org]

- 17. Neuroprotective effect of catechins derivatives isolated from Anhua dark tea on NMDA-induced excitotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitory effect of catechin-related compounds on renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Catechin Hydrate mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a prominent member of the flavonoid family, is a polyphenolic compound abundant in various plant-based foods and beverages, including green tea, red wine, and cocoa.[1] Renowned for its potent antioxidant properties, this compound has garnered significant interest within the scientific community for its potential therapeutic applications in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects at the cellular level, focusing on its interactions with key signaling pathways and cellular components.

Core Mechanisms of Action

The cellular activities of this compound are multifaceted, stemming from its ability to modulate cellular redox status, interact with cellular membranes and proteins, and influence critical signaling cascades.

Antioxidant and Pro-oxidant Activities

This compound exhibits a dual role in regulating cellular oxidative stress, acting as both an antioxidant and, under certain conditions, a pro-oxidant.

-

Antioxidant Effects: The primary antioxidant activity of catechins is attributed to their ability to directly scavenge reactive oxygen species (ROS) and chelate metal ions involved in free radical production.[1][2] The phenolic hydroxyl groups in the catechin structure are key to neutralizing free radicals.[1] Indirectly, catechins can induce the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and inhibit pro-oxidant enzymes.[1][2]

-

Pro-oxidant Effects: Paradoxically, catechins can also exhibit pro-oxidant activity, which appears to be crucial for some of their anticancer effects.[3][4] This pro-oxidant action can lead to the induction of oxidative stress within tumor cells, thereby triggering apoptosis.[3] The generation of semiquinone radicals and quinones during the metal-catalyzed oxidation of catechins can react with cellular thiols, contributing to these effects.[3]

Interaction with Cellular Membranes

Catechins have a strong affinity for lipid bilayers and can be absorbed into the cell membrane.[5][6] This interaction can alter the physical properties of the membrane, including its fluidity.[7] By modifying membrane fluidity, catechins can influence the function of membrane-bound proteins, such as receptors and enzymes, thereby impacting downstream signaling events.[7]

Enzyme Inhibition

This compound has been identified as an inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in inflammatory pathways.[8]

| Enzyme | IC50 Value | Reference |

| Cyclooxygenase-1 (COX-1) | 1.4 μM | [8][9][10] |

Modulation of Key Signaling Pathways

This compound influences several critical intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and stress response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Catechins, including their gallated forms like EGCG, are known to suppress the activation of NF-κB.[1][11] This inhibition can occur through various mechanisms, including the prevention of IκBα phosphorylation and the direct covalent modification of the NF-κB p65 subunit, which blocks its ability to bind to DNA.[11][12][13]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Catechins can activate this pathway.[14][15] Under basal conditions, Nrf2 is kept inactive by binding to Keap1. Catechins can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including antioxidant enzymes.[17]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK/SAPK, p38, and ERK, are involved in cellular processes like proliferation, differentiation, and apoptosis. Catechins have been shown to modulate these pathways.[18][19] For instance, in human breast cancer cells, catechin treatment led to the phosphorylation of JNK/SAPK and p38, which in turn inhibited the phosphorylation of cdc2 and regulated the expression of cyclins, resulting in G2 cell cycle arrest.[18][20]

Caption: Catechin-induced G2 arrest via MAPK signaling in breast cancer cells.

-

TGF-β/Smad2 Signaling: this compound has been shown to suppress the activation of Smad2, a key component of the TGF-β pathway, suggesting potential anti-fibrotic effects.[21]

-

Receptor Tyrosine Kinases (RTKs): Catechins can inhibit the activity of several RTKs, such as the epidermal growth factor receptor (EGFR), by interfering with ligand binding and receptor phosphorylation.[22][23]

Induction of Apoptosis in Cancer Cells

A significant aspect of the anticancer activity of this compound is its ability to induce apoptosis.[24] This is achieved through the upregulation of pro-apoptotic genes. In MCF-7 human breast cancer cells, catechin hydrate treatment led to a dose- and time-dependent increase in the expression of key apoptotic mediators.[24]

| Gene | Fold Increase (150 µg/ml CH, 24h) | Fold Increase (300 µg/ml CH, 24h) | Reference |

| Caspase-3 | 5.81 | 7.09 | [24] |

| Caspase-8 | 1.42 | 3.8 | [24] |

| Caspase-9 | 3.29 | 4.78 | [24] |

| TP53 | 2.68 | 4.82 | [24] |

Similar pro-apoptotic effects have been observed in SiHa human cervical cancer cells, where catechin hydrate treatment also increased the expression of caspases-3, -8, and -9.[25]

Experimental Protocols and Methodologies

The elucidation of the mechanisms described above relies on a variety of standard and advanced cell and molecular biology techniques. While detailed, step-by-step protocols are typically found in the supplementary materials of primary research articles, this section outlines the principles of key experimental workflows.

Workflow for Assessing Catechin-Induced Apoptosis

References

- 1. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drcalapai.com [drcalapai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antiproliferative Effects Associated with Membrane Lipid Interaction of Green Tea Catechins [jstage.jst.go.jp]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. (+) -Catechin hydrate - tcsc0008908 - Taiclone [taiclone.com]

- 11. Green tea catechins suppress NF-κB-mediated inflammatory responses: relevance to nutritional management of inflammation | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tea catechins as inhibitors of receptor tyrosine kinases: Mechanistic insights and human relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Catechin Hydrate, a natural flavonoid found in sources like tea, cocoa, and fruits, is a potent antioxidant with significant potential in pharmaceutical and nutraceutical applications.[1] Its bioactivity stems from a multifaceted mechanism of action that includes direct radical scavenging, metal ion chelation, and the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.[2][3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms, quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Mechanisms of Antioxidant Action

The antioxidant capabilities of this compound are not limited to a single action but are the result of several complementary mechanisms. The molecule's structure, featuring two benzene rings and multiple hydroxyl groups, is key to its free-radical scavenging and metal chelating activities.[2][4]

-

Direct Radical Scavenging: The phenolic hydroxyl groups on the B-ring of the catechin molecule can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), breaking the cycle of oxidative damage.[3] This direct quenching ability makes it an effective primary antioxidant.

-

Metal Ion Chelation: this compound can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺).[3] These metals can otherwise participate in Fenton-type reactions, which generate highly damaging hydroxyl radicals. By binding these ions, catechin prevents the formation of these potent oxidants.

-

Indirect Antioxidant Effects: Beyond direct scavenging, this compound exerts significant indirect antioxidant effects by modulating cellular signaling pathways. It can up-regulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), providing long-term protection against oxidative stress.[3][5]

Quantitative Antioxidant Capacity

The antioxidant potential of this compound has been quantified using various standard in vitro assays. The results demonstrate its efficacy in scavenging different types of radicals and reducing oxidants.

| Assay | Parameter | Result for this compound | Reference |

| DPPH Radical Scavenging | % Scavenging | 82.66 ± 0.24% | [6] |

| IC₅₀ | 19.99 µg/mL | [7] | |

| ABTS Radical Scavenging | IC₅₀ | 3.12 ± 0.51 µg/mL | [8] |

| Ferric Reducing Antioxidant Power (FRAP) | Value | 0.542 ± 0.003 mM FeSO₄/100 µg | [6] |

| Metal Chelating Activity | % Activity | 2.59 ± 1.87% | [6] |

Note: IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the substance required to scavenge 50% of the free radicals.

Modulation of Cellular Signaling Pathways

This compound's sophisticated antioxidant action involves the regulation of critical signaling pathways that control cellular responses to oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

This compound can activate this protective pathway. Studies indicate it may interact with the Nrf2-binding site on Keap1, disrupting the Nrf2-Keap1 complex.[9] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[10] This binding initiates the transcription of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is crucial for the synthesis of glutathione (GSH).[9][10] This activation enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.[9][10]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Inflammatory stimuli trigger the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory cytokines and enzymes like iNOS and COX-2, which can further exacerbate oxidative stress.[4][5]

This compound has been shown to inhibit the activation of the NF-κB pathway.[11][12] It can suppress the degradation of IκB and prevent the nuclear translocation of NF-κB.[11] This anti-inflammatory action is closely linked to its antioxidant properties, as reducing inflammation also decreases the production of inflammatory-mediated ROS. Furthermore, the activation of the Nrf2 pathway by catechin can indirectly suppress NF-κB activity, highlighting the crosstalk between these two critical pathways.[13]

Experimental Protocols & Workflows

Accurate assessment of antioxidant activity requires standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM). Store in the dark.[14]

-

Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.[7][14]

-

Reaction: In a microplate well or cuvette, mix the sample solution with the DPPH working solution (e.g., 100 µL of sample and 100 µL of DPPH). Include a control with methanol instead of the sample.[14][15]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[14][15]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined by plotting the percentage of scavenging against the sample concentration.[7]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the radical results in decolorization.[16]

Methodology:

-

Radical Generation: Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]

-

Working Solution: Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16][18]

-

Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox).

-

Reaction: Add a small volume of the sample to the ABTS•⁺ working solution (e.g., 10 µL of sample to 200 µL of ABTS•⁺ solution).[16]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[19]

-

Measurement: Measure the decrease in absorbance at 734 nm.[17]

-

Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or an IC₅₀ value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals.[20]

Methodology:

-

Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard (Trolox).[21][22]

-

Reaction Setup: In a black 96-well microplate, add the fluorescein solution, followed by the sample, standard, or a blank (buffer).[20][22]

-

Incubation: Incubate the plate at 37°C for a period to allow for thermal equilibration (e.g., 30 minutes).[20][23]

-

Initiation: Initiate the reaction by adding the AAPH solution to all wells, typically using an automated injector.[22][23]

-

Measurement: Immediately begin kinetic measurement of the fluorescence decay (e.g., excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.[23][24]

-

Calculation: Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample. The Net AUC is calculated by subtracting the AUC of the blank. Results are typically expressed as Trolox Equivalents (TE).[24]

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by assessing antioxidant activity within a cell line, accounting for cellular uptake and metabolism.[25]

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and grow to confluence.[25]

-

Treatment: Remove media and treat cells with various concentrations of this compound along with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[25]

-

Incubation: Incubate for a period (e.g., 1 hour) to allow for cellular uptake of the probe and the antioxidant. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.

-

Washing: Wash the cells with PBS to remove extracellular compounds.

-

Oxidative Stress: Add a radical generator (e.g., ABAP) to induce oxidative stress. Peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]

-

Measurement: Measure the fluorescence intensity kinetically over time.

-

Calculation: Quantify the antioxidant activity by calculating the area under the curve and comparing it to a standard antioxidant like quercetin. Results are expressed as Quercetin Equivalents (QE).[25]

Conclusion and Future Directions

This compound is a versatile and powerful antioxidant. Its efficacy is derived from a combination of direct radical scavenging and, critically, the modulation of the Nrf2 and NF-κB signaling pathways, which control the body's intrinsic antioxidant and anti-inflammatory responses. The quantitative data and mechanistic insights presented in this guide underscore its potential for development as a therapeutic agent for conditions associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.[1][26] Future research should focus on in vivo studies to further elucidate its bioavailability and metabolic fate, and to translate the promising in vitro findings into clinical applications.

References

- 1. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]

- 2. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]

- 5. Protective role of catechin hydrate against aluminum chloride-induced nephrotoxicity via oxidative stress, NF-κB, Bax/Bcl-2, and PERK-CHOP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cayley-nielson.com [cayley-nielson.com]

- 7. louis.uah.edu [louis.uah.edu]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The involvement of Nrf2 antioxidant signalling pathway in the protection of monocrotaline-induced hepatic sinusoidal obstruction syndrome in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Catechin hydrate ameliorates redox imbalance and limits inflammatory response in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (+)-Catechin attenuates CCI-induced neuropathic pain in male rats by promoting the Nrf2 antioxidant pathway to inhibit ROS/TLR4/NF-κB-mediated activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (+)-catechin protects PC12 cells against CORT-induced oxidative stress and pyroptosis through the pathways of PI3K/AKT and Nrf2/HO-1/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. 2.3. Radical Scavenging Capacity: DPPH and ABTS Tests [bio-protocol.org]

- 20. mdpi.com [mdpi.com]

- 21. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

- 26. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Catechin Hydrate biochemical pathways and targets

An In-depth Technical Guide on the Biochemical Pathways and Molecular Targets of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent flavonoid found in various botanicals, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biochemical pathways modulated by this compound and its molecular targets. The document elucidates its antioxidant, anti-inflammatory, and anticancer properties through detailed descriptions of key signaling cascades, including the inhibition of cyclooxygenase (COX) enzymes, modulation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, and the induction of apoptosis via caspase activation. Quantitative data on its biological activity are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.

Introduction

This compound is a natural polyphenolic compound belonging to the flavan-3-ol class of flavonoids.[1] It is abundantly present in sources such as tea leaves, grapes, and cocoa.[2] Extensive research has highlighted its potential as a therapeutic agent due to its potent antioxidant, anti-inflammatory, and antiproliferative effects.[2][3] This guide aims to provide an in-depth technical resource for researchers and drug development professionals by detailing the molecular mechanisms and biochemical pathways through which this compound exerts its biological effects.

Molecular Targets and Quantitative Data

This compound interacts with a range of molecular targets to elicit its pharmacological effects. The following tables summarize the available quantitative data on its inhibitory concentrations and binding affinities.

Table 1: Enzyme Inhibition by this compound

| Target Enzyme | IC50 Value | Reference(s) |

| Cyclooxygenase-1 (COX-1) | 1.4 µM | [4] |

Table 2: Effects on Cancer Cell Lines

| Cell Line | Effect | Concentration | Reference(s) |

| MCF-7 (Breast Cancer) | Inhibition of proliferation | IC50 = 0.4 pM | [5] |

| Induction of apoptosis | 150 µg/ml & 300 µg/mL | [6] | |

| T47D (Breast Cancer) | Inhibition of proliferation | IC50 = 0.1 pM | [5] |

| MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | IC50 = 9.3 pM | [5] |

Table 3: Binding Affinities to Molecular Targets

| Target Protein | Binding Affinity (kcal/mol) | Reference(s) |

| NADPH Oxidase (Nox) | -8.30 | [7] |

| Coronavirus Protease | -7.89 | [7] |

| Interleukin-2 (IL-2) | -5.12 | [8] |

| β-catenin | ~ -5 | [5] |

| Cytochrome P450 3A4 (CYP3A4) | ~ -39 | [5] |

| Cyclin-dependent kinase 6 (CDK6) | > -9 | [5] |

| Fat mass and obesity-associated (FTO) protein | -6.20 (Orlistat as standard) | [3] |

Biochemical Pathways

Antioxidant Pathways

This compound exhibits potent antioxidant activity through both direct and indirect mechanisms.[9]

-

Direct Radical Scavenging: It can directly scavenge reactive oxygen species (ROS) due to its chemical structure, which allows for the donation of hydrogen atoms to neutralize free radicals.[9]

-

Metal Ion Chelation: By chelating metal ions like iron and copper, this compound prevents the generation of ROS via the Fenton reaction.[10]

-

Induction of Antioxidant Enzymes: It upregulates the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) through the activation of the Nrf2 signaling pathway.[9][11]

Anti-inflammatory Pathways

This compound exerts anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

-

COX-1 Inhibition: It directly inhibits the activity of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandins, with an IC50 of 1.4 µM.[4]

-

NF-κB Pathway Modulation: It can suppress the activation of NF-κB, a master regulator of inflammation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[12]

-

MAPK Pathway Inhibition: (+)-Catechin can inhibit the phosphorylation of key kinases in the MAPK signaling cascade (ERK, JNK, p38), which are involved in inflammatory responses.[13]

Anticancer Pathways

The anticancer effects of this compound are mediated through the modulation of multiple signaling pathways that control cell proliferation, survival, and apoptosis.

-

PI3K/Akt Pathway Inhibition: It can inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[14]

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like caspases (caspase-3, -8, and -9) and the tumor suppressor protein p53.[6] This can be observed through TUNEL assays.[6][15]

-

Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation (e.g., PI3K/Akt, MAPK)

This technique is used to detect the phosphorylation status of specific proteins in signaling pathways.

Protocol:

-

Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[17]

-

Transfer the separated proteins to a PVDF membrane.[17]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.[18]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

Caspase Activity Assay

This colorimetric assay measures the activity of caspases, key mediators of apoptosis.

Protocol:

-

Induce apoptosis in cells by treating with this compound.

-

Lyse 1-5 x 106 cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant.

-

To a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10mM DTT to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (for caspase-3) to a final concentration of 200 µM.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm.[10]

Antioxidant Capacity Assays (DPPH & ORAC)

These assays are used to determine the antioxidant capacity of a compound.

DPPH Assay Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[9]

ORAC Assay Protocol:

-

This assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein).[19]

-

In a black 96-well plate, add the sample, fluorescein, and AAPH (a peroxyl radical generator).

-

Measure the fluorescence decay over time. The antioxidant capacity is determined by the area under the curve.[19]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate a wide array of biochemical pathways and interact with multiple molecular targets underscores its importance in the fields of pharmacology and drug development. The detailed information on its mechanisms of action, quantitative biological data, and experimental protocols provided in this guide serves as a valuable resource for the scientific community to further explore and harness the beneficial properties of this compound. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

- 1. tandfonline.com [tandfonline.com]

- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational Molecular Docking and X-ray Crystallographic Studies of Catechins in New Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. Prediction of the mechanism of action of catechin as superoxide anion antioxidants and natural antivirals for COVID-19 infection with in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. researchgate.net [researchgate.net]

- 15. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Anti-Inflammatory Profile of (+)-Catechin Hydrate: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental evidence, and methodologies related to the anti-inflammatory effects of (+)-Catechin Hydrate.

Introduction

This compound, a prominent member of the flavan-3-ol class of polyphenolic compounds, is ubiquitously found in a variety of dietary sources including tea leaves, cacao, and various fruits. Renowned for its potent antioxidant properties, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from pertinent studies, and detailed experimental protocols for researchers in drug discovery and development.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the NF-κB and MAPK signaling cascades, and the inhibition of enzymes such as cyclooxygenase (COX).

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1] This action effectively halts the downstream cascade, leading to a reduction in the expression of NF-κB-mediated pro-inflammatory genes.

References

The Stereochemical Landscape of (+)-Catechin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin, a prominent member of the flavan-3-ol family of flavonoids, is a natural polyphenolic compound ubiquitously found in a variety of plant-based foods and beverages, including tea, cocoa, and fruits. Its significant antioxidant properties and potential therapeutic applications have garnered substantial interest within the scientific community. The biological efficacy of (+)-catechin is intrinsically linked to its unique three-dimensional structure. This technical guide provides an in-depth exploration of the stereochemistry of (+)-catechin hydrate, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its absolute configuration, conformational dynamics, and the experimental techniques used for its characterization, while also exploring the stereoselective nature of its biological interactions.

Molecular Structure and Absolute Configuration

(+)-Catechin possesses a C6-C3-C6 flavan-3-ol skeleton, characterized by two benzene rings (A and B) and a dihydropyran heterocycle (C ring) with a hydroxyl group at carbon 3.[1] Crucially, the molecule has two chiral centers at positions C2 and C3, giving rise to four possible diastereoisomers.[1] These are categorized into two pairs of enantiomers: the catechins with a trans configuration of the substituents on the C-ring, and the epicatechins with a cis configuration.[1]

The IUPAC name for (+)-catechin is (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol.[2][3] Its absolute configuration is thus established as 2R, 3S . Its enantiomer, (-)-catechin, possesses the (2S,3R) configuration, while the epicatechin diastereomers are (2R,3R) for (-)-epicatechin and (2S,3S) for (+)-epicatechin.[1] The stereochemistry at these centers is a critical determinant of the molecule's biological activity, influencing its uptake, metabolism, and interaction with molecular targets.[1]

Conformational Analysis

The flexibility of the C-ring in (+)-catechin allows for the existence of different conformers in solution. Studies have shown that (+)-catechin in an aqueous environment exists as a mixture of two primary conformers, designated as the A-conformer and the E-conformer. This conformational isomerism arises from the pseudo-equatorial or pseudo-axial positioning of the B-ring. The equilibrium between these conformers has been evaluated to be approximately 33:67 (A:E).[1] This dynamic equilibrium is an important consideration in understanding its interactions in biological systems.

Quantitative Stereochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | [2] |

| Molecular Formula | C₁₅H₁₆O₇ | [2] |

| Molecular Weight | 308.28 g/mol | [2] |

| Absolute Configuration | 2R, 3S | [1] |

| Specific Rotation [α]D | +13.0 to +18.0° (c=5, 50% Acetone) | [4] |

| Melting Point | 175-177 °C (anhydrous) | [5] |

Experimental Protocols for Stereochemical Determination

The elucidation of the complex stereochemistry of this compound relies on a combination of sophisticated analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.

Methodology:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution. A suitable solvent system, such as an ethanol-water mixture, is often employed. The process requires a pure sample and a dust-free environment to promote the formation of a single, well-ordered crystal lattice.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated. Data collection is typically performed at a controlled temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using direct methods or Patterson methods. The initial structural model is refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed for the structural elucidation of flavonoids like (+)-catechin.[6][7]

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄). The concentration is typically in the range of 5-10 mg/mL.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in establishing the connectivity of the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining relative stereochemistry and conformational preferences.

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to assign all proton and carbon signals and to deduce the relative stereochemistry of the chiral centers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for studying chiral molecules and determining their absolute configuration in solution.[1][8]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable transparent solvent (e.g., methanol, ethanol). The concentration is carefully chosen to give an optimal absorbance (typically around 1.0) at the wavelength of maximum absorption.

-

Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The instrument parameters, such as wavelength range (typically 200-400 nm for flavonoids), bandwidth, and scan speed, are set.

-

Data Acquisition: A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum. The CD spectrum is then recorded, measuring the difference in absorption of left and right circularly polarized light as a function of wavelength.

-

Data Analysis: The sign and magnitude of the Cotton effects in the CD spectrum are compared with those of known compounds or with theoretical predictions to assign the absolute configuration of the chiral centers. For flavan-3-ols, the sign of the Cotton effect at higher wavelengths can often be correlated with the stereochemistry at C2.[1]

Stereoselectivity in Biological Signaling Pathways

The stereochemistry of (+)-catechin is a critical determinant of its biological activity, influencing its interactions with enzymes, receptors, and transcription factors. Two key signaling pathways modulated by catechins are the NF-κB and the Nrf2-Keap1 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Studies have shown that (+)-catechin can inhibit the activation of this pathway.[9] One of the proposed mechanisms involves the inhibition of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IKKβ phosphorylation prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.

Activation of the Nrf2-Keap1 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Catechins, including (+)-catechin, are thought to activate the Nrf2 pathway by interacting with Keap1. This interaction disrupts the Nrf2-Keap1 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and enhancing cellular defense against oxidative stress.

Conclusion

The stereochemistry of this compound is a multifaceted topic of fundamental importance for understanding its biological functions. Its well-defined (2R,3S) absolute configuration, coupled with its conformational flexibility, dictates its interactions with biological macromolecules and its modulation of key signaling pathways such as NF-κB and Nrf2-Keap1. A thorough characterization of its three-dimensional structure through techniques like X-ray crystallography, NMR, and CD spectroscopy is essential for the rational design and development of novel therapeutics based on this versatile natural product. This guide provides a foundational understanding for researchers and professionals seeking to harness the stereochemical intricacies of (+)-catechin for advancements in health and medicine.

References

- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 2. This compound | C15H16O7 | CID 107957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 225937-10-0 [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Unambiguous NMR Structural Determination of (+)-Catechin—Laccase Dimeric Reaction Products as Potential Markers of Grape and Wine Oxidation [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

The Cardioprotective Role of (+)-Catechin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin hydrate, a prominent member of the flavan-3-ol class of polyphenols, has garnered significant scientific attention for its potential therapeutic applications in cardiovascular disease (CVD). This technical guide provides a comprehensive overview of the multifaceted mechanisms through which this compound exerts its cardioprotective effects. We delve into its potent antioxidant, anti-inflammatory, anti-atherosclerotic, and anti-platelet properties, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a deeper understanding of its molecular interactions within the cardiovascular system.

Introduction